molecular formula C11H7ClF2O3 B8806073 Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)- CAS No. 1004294-65-8

Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-

Cat. No. B8806073
M. Wt: 260.62 g/mol
InChI Key: FVNYSBKXILOVTD-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)- is a chemical compound that belongs to the class of carbonyl chlorides . It is a highly reactive compound that is commonly used in organic synthesis and chemical reactions .


Molecular Structure Analysis

The molecular formula of this compound is C11H7ClF2O3 . It has a molecular weight of 260.62 .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc. of Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)- are not explicitly mentioned in the search results .

properties

CAS RN

1004294-65-8

Product Name

Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-

Molecular Formula

C11H7ClF2O3

Molecular Weight

260.62 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C11H7ClF2O3/c12-9(15)10(3-4-10)6-1-2-7-8(5-6)17-11(13,14)16-7/h1-2,5H,3-4H2

InChI Key

FVNYSBKXILOVTD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid (1.2 eq) is slurried in toluene (2.5 vol) and the mixture heated to 60° C. SOCl2 (1.4 eq) is added via addition funnel. The toluene and SOCl2 are distilled from the reaction mixture after 30 minutes. Additional toluene (2.5 vol) is added and distilled again.
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Synthesis routes and methods II

Procedure details

To 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (18.8 g, 78.0 mmol) in thionyl chloride (17.0 mL, 233 mmol) was added N,N-dimethylformamide (200 μL, 2.6 mmol). The reaction mixture was stirred at room temperature for 2 hours. Excess thionyl chloride and N,N-dimethylformamide were removed in vacuo and the resulting acid chloride was used directly in next step.
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18.8 g
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17 mL
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200 μL
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Synthesis routes and methods III

Procedure details

To 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (25.0 g, 103 mmol) in thionyl chloride (22.5 mL, 309 mmol) was added N,N-dimethylformamide (200 μL). The reaction mixture was stirred at room temperature for 2 h. Excess thionyl chloride and N, N-dimethylformamide were removed in vacuo to yield 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride (26.3 g, 83%)
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25 g
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22.5 mL
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200 μL
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